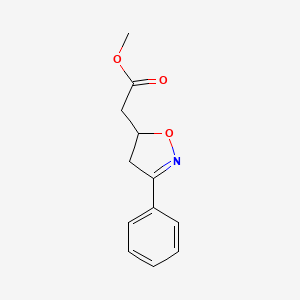
Methyl2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. One common method involves the reaction of a nitrile oxide with an appropriate olefin under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium methoxide and a solvent like methanol at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
- Methyl 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetate
- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Comparison: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets compared to similar compounds. The phenyl group also contributes to the compound’s stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)8-10-7-11(13-16-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
JGOQLPJBWTUTMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


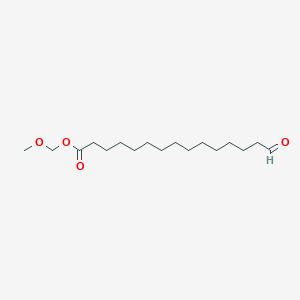
![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
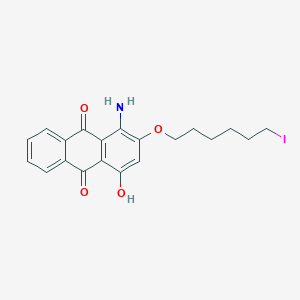
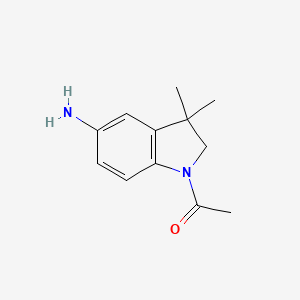
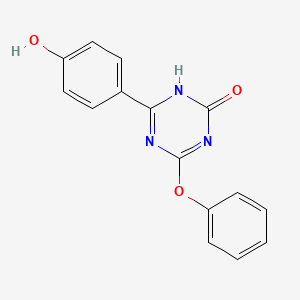
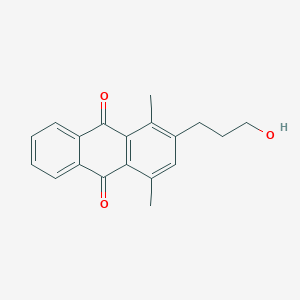
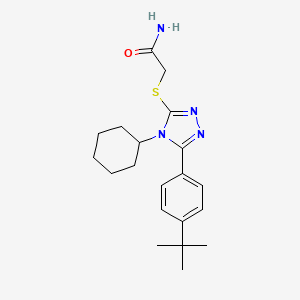
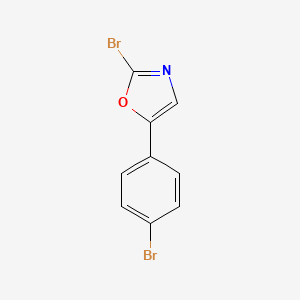
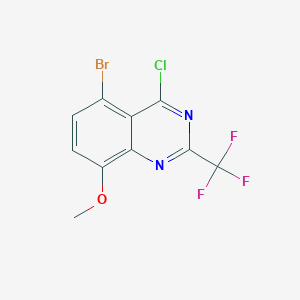
![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

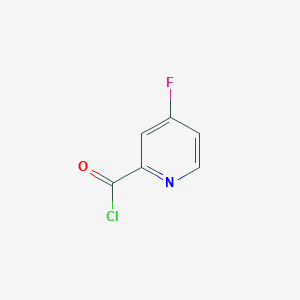
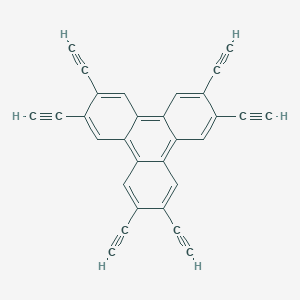
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
